Thionaphthenquinone 3-Hydrazone
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Overview
Description
Thionaphthenquinone 3-Hydrazone is a synthetic compound with the molecular formula C8H6N2OS and a molecular weight of 178.21 g/mol . It is a derivative of thionaphthenquinone, a naturally occurring compound found in certain plants. This compound has garnered significant attention due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
Thionaphthenquinone 3-Hydrazone is a type of hydrazone derivative . Hydrazone derivatives have been found to exhibit antinociceptive and anti-inflammatory effects .
Mode of Action
Hydrazone derivatives have been found to attenuate nociceptive behavior and the inflammatory response in mice . They can block the COX-2 enzyme, reducing arachidonic acid metabolism and consequently decreasing the production of prostaglandins, which are important inflammatory mediators .
Biochemical Pathways
Hydrazone derivatives, including this compound, may affect cell death pathways like apoptosis and autophagy . These are the two most accepted cancer-related programmed cell death (PCD) pathways . By interacting with these pathways, this compound could potentially influence the progression of diseases like cancer .
Result of Action
The result of this compound’s action is the attenuation of nociceptive behavior and the inflammatory response in mice . This suggests that the compound could have potential therapeutic applications in the management of pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thionaphthenquinone 3-Hydrazone typically involves the reaction of thionaphthenquinone with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction can be monitored using techniques like IR spectroscopy and X-ray diffraction to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. Mechanochemical and solid-state melt reactions are also employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Thionaphthenquinone 3-Hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various hydrazone derivatives, oxides, and substituted compounds .
Scientific Research Applications
Thionaphthenquinone 3-Hydrazone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
- Benzo[b]thiophene-2,3-dione 3-Hydrazone
- Thionaphthenquinone 2-Hydrazone
- Thionaphthenquinone 4-Hydrazone
Comparison: Thionaphthenquinone 3-Hydrazone is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for certain applications .
Properties
IUPAC Name |
3-diazenyl-1-benzothiophen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-10-7-5-3-1-2-4-6(5)12-8(7)11/h1-4,9,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFPVRGAQBTRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)O)N=N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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